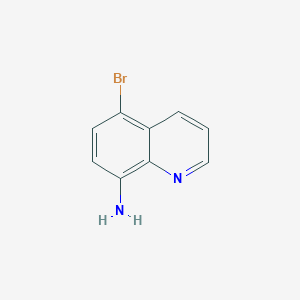

5-Bromoquinolin-8-amine

Description

Properties

IUPAC Name |

5-bromoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEABITRRZOHARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346658 | |

| Record name | 5-bromoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53472-18-7 | |

| Record name | 5-Bromo-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53472-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-quinolin-8-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromoquinolin-8-amine: Properties, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs for a wide range of therapeutic areas, including infectious diseases and oncology.[3][4] Within this important class of compounds, 5-Bromoquinolin-8-amine emerges as a key synthetic intermediate, offering a versatile platform for the generation of novel molecular entities. The strategic placement of the bromine atom at the C5-position and the amino group at the C8-position provides two reactive handles for diverse chemical modifications. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 5-Bromoquinolin-8-amine, with a focus on its utility in modern drug discovery and development.

Chemical Properties and Structure

5-Bromoquinolin-8-amine is a solid at room temperature with the chemical formula C₉H₇BrN₂.[5][6] Its structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring, substituted with a bromine atom at position 5 and an amino group at position 8.

Table 1: Physicochemical Properties of 5-Bromoquinolin-8-amine

| Property | Value | Reference(s) |

| CAS Number | 53472-18-7 | [5][6] |

| Molecular Formula | C₉H₇BrN₂ | [5][6] |

| Molecular Weight | 223.07 g/mol | [5][6] |

| Melting Point | 109-110 °C | [7] |

| Boiling Point | 353.3 °C at 760 mmHg | [6][8] |

| Density | 1.6 g/cm³ | [8] |

| LogP | 3.20 | [7] |

| Appearance | Yellow solid | [1] |

The presence of the amino group, a strong activating group, and the bromine atom, a deactivating but ortho-, para-directing group, on the quinoline ring significantly influences its reactivity in electrophilic substitution reactions. The lone pair of electrons on the amino group's nitrogen atom increases the electron density of the aromatic system, making it more susceptible to electrophilic attack.

Structural Elucidation: Spectroscopic Analysis

The unequivocal identification and characterization of 5-Bromoquinolin-8-amine rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR (400 MHz, Chloroform-d) δ (ppm): 8.81 (dd, J = 4.2, 1.5 Hz, 1H), 8.49 (dd, J = 8.6, 1.5 Hz, 1H), 7.71 (d, J = 8.2 Hz, 1H), 7.57 (dd, J = 8.5, 4.2 Hz, 1H), 7.08 (d, J = 8.2 Hz, 1H).[1]

¹³C NMR (101 MHz, Chloroform-d) δ (ppm): 152.13, 148.52, 139.02, 136.03, 131.21, 127.72, 123.09, 110.81, 109.91.[1]

-

Interpretation: The ¹H NMR spectrum shows distinct signals in the aromatic region, characteristic of the quinoline ring protons. The coupling patterns (doublets and doublets of doublets) are consistent with the substitution pattern. The ¹³C NMR spectrum displays nine signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the bromine and amino substituents.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100-3000 | C-H stretch (aromatic) | Aromatic Ring |

| 1620-1450 | C=C and C=N stretch | Aromatic Ring |

| 1650-1580 | N-H bend | Primary Amine |

| 1335-1250 | C-N stretch | Aryl Amine |

| ~1050 | C-Br stretch | Aryl Bromide |

-

Interpretation: The presence of a primary amine is confirmed by the characteristic N-H stretching vibrations in the 3450-3250 cm⁻¹ region.[9] The aromatic C-H and C=C/C=N stretching vibrations confirm the quinoline core. The C-Br stretching vibration is expected at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation: Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 222 and 224 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[10] The fragmentation pattern of amines is often dominated by alpha-cleavage.[11] For 5-Bromoquinolin-8-amine, fragmentation would likely involve the loss of HCN from the pyridine ring and potentially the loss of the bromine atom.

Synthesis and Purification

The synthesis of 5-Bromoquinolin-8-amine can be approached through the direct bromination of 8-aminoquinoline. However, controlling the regioselectivity of this reaction is crucial to avoid the formation of undesired byproducts.

Synthetic Workflow

Caption: A representative workflow for the synthesis and purification of 5-Bromoquinolin-8-amine.

Experimental Protocol: Synthesis of 5-Bromoquinolin-8-amine

This protocol is based on the electrophilic bromination of 8-aminoquinoline, a reaction known to produce a mixture of mono- and di-brominated products.[2] The subsequent purification is critical for isolating the desired C5-monobrominated product.

Materials:

-

8-Aminoquinoline

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane, Ethyl acetate, and Triethylamine for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-aminoquinoline (1.0 eq) in anhydrous chloroform or dichloromethane.

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (1.0-1.2 eq) or bromine (1.0-1.2 eq) in the same solvent dropwise to the stirred solution. The reaction should be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline.[2]

Experimental Protocol: Purification

The separation of 5-bromo-8-aminoquinoline from its dibrominated analog is challenging due to their similar polarities.[2] Column chromatography with a basic modifier is often necessary.[12]

-

Column Preparation: Pack a silica gel column using a slurry prepared in a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. To improve the separation and prevent tailing of the basic amine products, it is recommended to add a small percentage (0.1-1%) of triethylamine to the eluent.[12]

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure 5-Bromoquinolin-8-amine.

-

Final Product: Remove the solvent under reduced pressure to yield the purified product as a yellow solid.

Reactivity and Mechanistic Considerations

The chemical reactivity of 5-Bromoquinolin-8-amine is dictated by the interplay of the electron-donating amino group, the electron-withdrawing bromine atom, and the inherent electronic properties of the quinoline ring system.

Electrophilic Aromatic Substitution

The amino group at the C8 position is a powerful activating group, directing electrophiles to the ortho and para positions. The position para to the amino group (C5) is already occupied by a bromine atom. The positions ortho to the amino group are C7 and the nitrogen-containing ring. The bromination of 8-aminoquinoline yielding the 5-bromo and 5,7-dibromo derivatives indicates that the positions activated by the amino group are susceptible to electrophilic attack.[2]

Caption: Simplified mechanism of electrophilic bromination at the C5 position of 8-aminoquinoline.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The bromine atom at the C5 position serves as a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis and drug discovery for building molecular complexity.

Applications in Drug Discovery

The 8-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with primaquine being a classic example.[13][14] 5-Bromoquinolin-8-amine serves as a valuable starting material for the synthesis of novel 8-aminoquinoline derivatives with potential therapeutic applications.

Precursor for Antimalarial Agents

The 8-aminoquinoline core is essential for activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale.[13] Modifications at the C5 position of the quinoline ring can modulate the compound's efficacy, toxicity, and pharmacokinetic properties. The bromine atom in 5-Bromoquinolin-8-amine can be replaced with various aryl or alkyl groups through cross-coupling reactions to generate libraries of novel antimalarial candidates.[7]

Scaffold for Kinase Inhibitors

The quinoline ring is a common scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs.[15] Several quinoline-based compounds have been developed as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7][16][17] 5-Bromoquinolin-8-amine can be utilized as a building block to synthesize novel quinoline derivatives that can be screened for their inhibitory activity against various kinases. The amino group can be functionalized to introduce side chains that interact with specific residues in the kinase active site, while the C5 position can be modified to enhance potency and selectivity.

Caption: Key application areas of 5-Bromoquinolin-8-amine in drug discovery.

Safety and Handling

5-Bromoquinolin-8-amine is classified as an irritant.[16] It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-Bromoquinolin-8-amine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern provides multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery. With a solid understanding of its chemical properties, structure, and reactivity, researchers can effectively leverage this compound to develop novel therapeutic agents targeting a range of diseases, from malaria to cancer. The detailed protocols and spectroscopic data provided in this guide serve as a practical resource for scientists working with this important synthetic intermediate.

References

-

Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. (n.d.). RSC. Retrieved from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

-

5-BROMOQUINOLIN-8-AMINE | CAS 53472-18-7. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). PubMed Central. Retrieved from [Link]

-

5-Bromoquinolin-8-amine | CAS 53472-18-7. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]

-

5-Bromoquinolin-8-amine | CAS#:53472-18-7. (n.d.). Chemsrc. Retrieved from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013). ResearchGate. Retrieved from [Link]

-

Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (2018). PubMed Central. Retrieved from [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library. Retrieved from [Link]

-

5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829. (n.d.). PubChem. Retrieved from [Link]

-

5-Bromoquinolin-8-amine | CAS#:53472-18-7. (n.d.). Chemsrc. Retrieved from [Link]

-

Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. (2021). The American Journal of Tropical Medicine and Hygiene. Retrieved from [Link]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2013). PubMed Central. Retrieved from [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2005). Organic Syntheses. Retrieved from [Link]

-

Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. (2013). ResearchGate. Retrieved from [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2021). MDPI. Retrieved from [Link]

-

Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. (2001). ACS Publications. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. Retrieved from [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). PubMed. Retrieved from [Link]

-

Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. (2023). RSC Publishing. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). CDN. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Substrate scope for the C5 bromination of 8‐aminoquinoline amides. (2021). ResearchGate. Retrieved from [Link]

-

Mechanism of 8-Aminoquinoline Directed Ni- Catalyzed C(sp3)-H Functionalization. (2019). ChemRxiv. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional re ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00088E [pubs.rsc.org]

- 3. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. (PDF) Synthesis of 5-Bromoisoquinoline and [research.amanote.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromoquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoquinolin-8-amine is a key heterocyclic building block in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents and functional materials. This guide provides a detailed examination of the critical physicochemical characteristics of 5-Bromoquinolin-8-amine, including its molecular structure, solubility, melting point, acidity (pKa), and spectral properties. Each parameter is discussed in the context of its importance in drug discovery and development, supported by established experimental protocols and available data. Where experimental data for the target molecule is not publicly available, this guide provides well-reasoned estimations based on the analysis of structurally related compounds and the electronic effects of its substituents.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For 5-Bromoquinolin-8-amine, the interplay between the quinoline core, the electron-donating amino group, and the electron-withdrawing bromo substituent governs its reactivity, polarity, and potential for intermolecular interactions.

The structure of 5-Bromoquinolin-8-amine is depicted below:

Caption: Workflow for Melting Point Determination by the Capillary Method.

Solubility Profile: Guiding Formulation and Biological Studies

Solubility is a critical parameter in drug discovery, influencing everything from reaction conditions in synthesis to bioavailability in preclinical studies. The solubility of 5-Bromoquinolin-8-amine is dictated by its ability to form favorable interactions with the solvent.

Experimental Protocol for Qualitative Solubility Determination

A systematic approach to determining the solubility of an organic compound involves testing its solubility in a series of solvents with varying polarities and pH.

Caption: Decision Tree for Qualitative Solubility Analysis.

Acidity and Basicity (pKa): Predicting Behavior in Physiological Environments

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. 5-Bromoquinolin-8-amine has two potential sites for protonation: the nitrogen of the quinoline ring and the exocyclic amino group.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Profile: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide detailed information about the structure and electronic properties of a molecule. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy offers a comprehensive characterization of 5-Bromoquinolin-8-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns of the protons and carbons in 5-Bromoquinolin-8-amine are influenced by the electronic effects of the amino and bromo substituents.

Experimental ¹H and ¹³C NMR Data

The following ¹H and ¹³C NMR data were obtained in Chloroform-d (CDCl₃).

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.81 | dd | 4.2, 1.5 | H-2 |

| 8.49 | dd | 8.6, 1.5 | H-4 |

| 7.71 | d | 8.2 | H-6 |

| 7.57 | dd | 8.5, 4.2 | H-3 |

| 7.08 | d | 8.2 | H-7 |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 152.13 | C-8a |

| 148.52 | C-2 |

| 139.02 | C-8 |

| 136.03 | C-4 |

| 131.21 | C-6 |

| 127.72 | C-4a |

| 123.09 | C-3 |

| 110.81 | C-7 |

| 109.91 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 5-Bromoquinolin-8-amine is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic ring, C=C and C=N stretches of the quinoline core, and the C-N stretch.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3250 | N-H stretch (two bands for primary amine) |

| 3100-3000 | Aromatic C-H stretch |

| 1620-1450 | Aromatic C=C and C=N stretch |

| 1650-1580 | N-H bend (scissoring) |

| 1335-1250 | Aromatic C-N stretch |

| ~910-665 | N-H wag |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by 5-Bromoquinolin-8-amine is due to π → π* transitions within the quinoline aromatic system. The position and intensity of the absorption maxima (λmax) are sensitive to the substituents on the quinoline ring.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical characteristics of 5-Bromoquinolin-8-amine. By understanding its molecular structure, melting point, solubility, pKa, and spectroscopic properties, researchers and drug development professionals can make more informed decisions in the design and execution of their synthetic and biological studies. The experimental protocols detailed herein offer a robust framework for the in-house determination of these critical parameters, ensuring data quality and reproducibility. As a versatile building block, a thorough physicochemical characterization of 5-Bromoquinolin-8-amine is the first step towards unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. Retrieved from [Link]

- Dutta, A. K., Stodghill, S. P., & Wyandt, C. M. (2011).

- Dutta, A. K., Stodghill, S. P., & Wyandt, C. M. (2011).

-

PubChem. (n.d.). 8-Quinolinol, 5-bromo-. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]

-

Chemsrc. (2025). 5-Bromoquinolin-8-amine | CAS#:53472-18-7. Retrieved from [Link]

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis data for compounds 5-18 a. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. Retrieved from [Link]

-

Pharmacy 180. (n.d.). 8-Amino quinolines. Retrieved from [Link]

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link]

-

PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

- Avdeef, A., & Tsinman, O. (2006). Development of Methods for the Determination of pKa Values. Molecular Pharmaceutics, 3(5), 563-574.

-

Arkivoc. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Retrieved from [Link]

- Novak, I., & Kovac, B. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5005–5010.

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)... Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3564.

-

ACS Omega. (n.d.). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. Retrieved from [Link]

-

NIST WebBook. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 8.17: The Effect of Substituents on pKa. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

An In-depth Technical Guide to the Properties, Mechanism of Action, and Associated Hazards of a Key Cannabinoid Receptor Modulator

Disclaimer: The initial query for CAS number 53472-18-7 identifies the compound 5-Bromoquinolin-8-amine.[1][2][3] However, the detailed request for an in-depth technical guide suitable for drug development professionals, including information on signaling pathways and experimental workflows, strongly suggests an interest in the well-studied pharmacological agent N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide , commonly known as Rimonabant (SR141716A). This guide will focus on Rimonabant. For clarity, the basic properties and hazards of 5-Bromoquinolin-8-amine are summarized first.

Part 1: 5-Bromoquinolin-8-amine (CAS: 53472-18-7)

Physicochemical Properties

5-Bromoquinolin-8-amine is a chemical intermediate with the following properties:

| Property | Value |

| Molecular Formula | C9H7BrN2[1][2] |

| Molecular Weight | 223.07 g/mol [3] |

| Melting Point | 109-110 °C[1] |

| Boiling Point | 353.3 ± 27.0 °C at 760 mmHg[1] |

| Density | 1.6 ± 0.1 g/cm³[1] |

| Flash Point | 167.5 ± 23.7 °C[1] |

| Appearance | Not specified, likely a solid at room temperature |

| Solubility | Not specified |

Hazards and Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Bromoquinolin-8-amine is associated with the following hazards:[3]

-

Acute Toxicity (Oral): Harmful if swallowed (H302).[3]

-

Skin Corrosion/Irritation: Causes skin irritation (H315).[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[3]

Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Part 2: Rimonabant (SR141716A) - A Comprehensive Technical Review

Introduction

Rimonabant, with the chemical name N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a seminal molecule in the study of the endocannabinoid system.[4] Initially developed as a potent and selective antagonist for the cannabinoid type 1 (CB1) receptor, it was later characterized as an inverse agonist.[5][6] Marketed as an anti-obesity drug, Rimonabant was withdrawn from the European market in 2008 due to concerns about serious psychiatric side effects, including depression and anxiety.[7][8] Despite its withdrawal, the Rimonabant scaffold remains a critical tool for researchers and a foundation for the development of new peripherally restricted CB1 antagonists with improved safety profiles.[7][8]

Physicochemical Properties of Rimonabant

| Property | Value |

| Molecular Formula | C22H21Cl3N4O |

| Molecular Weight | 463.79 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Practically insoluble in water, soluble in organic solvents like ethanol and DMSO |

| Topological Polar Surface Area (TPSA) | ~50 Ų[8] |

Mechanism of Action: A Dual Role as Antagonist and Inverse Agonist

Rimonabant exerts its pharmacological effects primarily through its interaction with the CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems.[7][8]

-

Antagonistic Activity: Rimonabant competitively binds to the CB1 receptor, blocking the binding of endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) and exogenous agonists (like Δ9-tetrahydrocannabinol, the active component of cannabis).[5] This prevents the activation of downstream signaling pathways.

-

Inverse Agonist Activity: The CB1 receptor exhibits a degree of constitutive activity, meaning it can signal in the absence of an agonist. Rimonabant not only blocks agonist-induced signaling but also reduces this basal level of receptor activity.[4][5] This inverse agonism is believed to be mediated by the stabilization of an inactive conformation of the receptor.[9] Studies have shown that the interaction of Rimonabant's C3 substituent with the amino acid residue Lysine 3.28(192) in the receptor is crucial for its inverse agonist properties.[9]

The following diagram illustrates the dual mechanism of Rimonabant at the CB1 receptor.

Figure 1: Rimonabant acts as an inverse agonist by stabilizing the inactive state of the CB1 receptor, thereby reducing its basal signaling activity.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of Rimonabant and its analogues has been extensively explored, often involving the construction of a central pyrazole core.[10][11] The general synthetic approach involves the condensation of a β-diketone with a hydrazine derivative to form the pyrazole ring, followed by functional group manipulations to introduce the carboxamide side chain.

Structure-activity relationship studies have revealed key features of the Rimonabant scaffold that are critical for its affinity and activity at the CB1 receptor:

-

1-(2,4-dichlorophenyl) group: This moiety is crucial for high-affinity binding.

-

5-(4-chlorophenyl) group: Modifications at this position can influence selectivity and potency.

-

4-methyl group: While not essential for binding, it can impact the overall conformation.

-

N-(piperidin-1-yl)-carboxamide at position 3: This group is a key determinant of the compound's inverse agonist properties.[6][9]

Experimental Protocols

2.4.1 Radioligand Binding Assay for CB1 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound (e.g., Rimonabant) for the CB1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human CB1 receptor (e.g., HEK293 cells).

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CB1 antagonist (e.g., [3H]SR141716A) and varying concentrations of the test compound.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Figure 2: A simplified workflow for determining the binding affinity of Rimonabant to the CB1 receptor.

2.4.2 In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of Rimonabant to act as an inverse agonist by assessing its effect on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Culture cells expressing the CB1 receptor (e.g., N18TG2 neuroblastoma cells).[5]

-

Cell Treatment: Treat the cells with forskolin (an adenylyl cyclase activator) in the presence or absence of a CB1 agonist and varying concentrations of Rimonabant.

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a time-resolved fluorescence resonance energy transfer [TR-FRET] assay).

-

Data Analysis: A CB1 agonist will inhibit forskolin-stimulated cAMP accumulation. An inverse agonist like Rimonabant will increase cAMP levels above the basal (forskolin-only) level.[5]

Hazards and Toxicology of Rimonabant

The primary hazard associated with Rimonabant is its potential to induce serious psychiatric adverse effects. Clinical trials and post-marketing surveillance revealed an increased risk of:[7][8]

-

Depression and suicidal ideation

-

Anxiety

-

Nausea

These central nervous system (CNS) related side effects are a direct consequence of its action on CB1 receptors in the brain, which are involved in mood and emotional regulation.[8]

Handling Precautions: For research purposes, Rimonabant should be handled with appropriate laboratory safety measures. It is a potent pharmacological agent and should be treated as a hazardous substance. Use of PPE is mandatory.

Future Directions: Peripherally Restricted CB1 Antagonists

The adverse CNS effects of Rimonabant have spurred the development of new CB1 antagonists that do not cross the blood-brain barrier (BBB).[8][12] The rationale is to target peripheral CB1 receptors, which are involved in metabolic processes, while avoiding the central receptors responsible for the psychiatric side effects. Strategies to achieve peripheral restriction include increasing the topological polar surface area (TPSA) or introducing charged groups into the molecule to limit its ability to passively diffuse across the BBB.[8]

Conclusion

Rimonabant is a molecule of significant historical and scientific importance. While its clinical use was curtailed by safety concerns, it remains an invaluable pharmacological tool for dissecting the complexities of the endocannabinoid system. The lessons learned from the Rimonabant story have paved the way for the rational design of a new generation of safer, peripherally acting CB1 receptor antagonists with therapeutic potential in metabolic disorders.

References

-

5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc. (n.d.). Retrieved from [Link]

-

5-BROMOQUINOLIN-8-AMINE | CAS 53472-18-7 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

-

Muri, D., et al. (2022). “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. ACS Chemical Neuroscience, 13(12), 1845-1857. Retrieved from [Link]

-

5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem. (n.d.). Retrieved from [Link]

-

Meschler, J. P., et al. (2000). Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor. Biochemical Pharmacology, 60(9), 1315-1323. Retrieved from [Link]

-

53472-18-7 | 5-Bromo quinolin-8-ylamine - Capot Chemical. (n.d.). Retrieved from [Link]

-

Alvarado, M., et al. (2013). Novel antiobesity agents: synthesis and pharmacological evaluation of analogues of Rimonabant and of LH21. Bioorganic & Medicinal Chemistry, 21(7), 1708-1716. Retrieved from [Link]

-

Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-1459. Retrieved from [Link]

-

Nie, J., et al. (2002). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Molecular Pharmacology, 62(6), 1274-1287. Retrieved from [Link]

-

Lunn, C. A., et al. (2009). Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. Journal of Medicinal Chemistry, 52(21), 6567-6570. Retrieved from [Link]

-

N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide | C22H21Cl2IN4O | CID 2125 - PubChem. (n.d.). Retrieved from [Link]

-

rimonabant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

-

Chemical structure of rimonabant. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Chang, C. P., et al. (2013). Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice. Journal of Medicinal Chemistry, 56(24), 9920-9933. Retrieved from [Link]

-

4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide - PubMed. (2007, March 5). Retrieved from [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. (2024, June 13). Retrieved from [Link]

-

5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide - NCBI. (2007, February 16). Retrieved from [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N - Semantic Scholar. (2021, September 1). Retrieved from [Link]

-

Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed. (2008, August 28). Retrieved from [Link]

-

Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) - FLORE. (2018, February 23). Retrieved from [Link]

-

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide - PubMed. (2010, August 26). Retrieved from [Link]

-

16 December 2025 IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari Tricyclic Pyrazoles. Part 8. Synthesis, B. (n.d.). Retrieved from [Link]

-

AM251 - mzCloud. (2016, October 5). Retrieved from [Link]

-

In vitro metabolism of diarylpyrazoles, a novel group of cannabinoid receptor ligands. (n.d.). Retrieved from [Link]

-

N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]

- 2. 5-BROMOQUINOLIN-8-AMINE | CAS 53472-18-7 [matrix-fine-chemicals.com]

- 3. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel antiobesity agents: synthesis and pharmacological evaluation of analogues of Rimonabant and of LH21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromoquinolin-8-amine molecular weight and formula

An In-Depth Technical Guide to 5-Bromoquinolin-8-amine: Synthesis, Properties, and Applications

Abstract

5-Bromoquinolin-8-amine is a halogenated derivative of the 8-aminoquinoline scaffold, a privileged structure in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed synthesis protocols, and key applications for researchers, chemists, and drug development professionals. We will explore the causality behind its synthesis, its role as a versatile chemical building block for advanced molecular architectures, and the critical safety protocols required for its handling.

Compound Identification

Proper identification is the foundation of any chemical workflow. 5-Bromoquinolin-8-amine is known by several names and identifiers across various chemical databases and regulatory bodies.

| Identifier | Value | Source |

| IUPAC Name | 5-bromoquinolin-8-amine | PubChem[1] |

| CAS Number | 53472-18-7 | Matrix Fine Chemicals[2] |

| Molecular Formula | C₉H₇BrN₂ | Synblock[3] |

| Molecular Weight | 223.07 g/mol | PubChem[1][4] |

| InChIKey | GEABITRRZOHARP-UHFFFAOYSA-N | PubChem[1][4] |

| Common Synonyms | 5-Bromo-8-quinolinamine, 8-amino-5-bromoquinoline | PubChem[1][4] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the purification, characterization, and handling of 5-Bromoquinolin-8-amine.

| Property | Value | Source |

| Appearance | White to off-white solid | Thermo Fisher Scientific[5] |

| Melting Point | 109-110 °C | Chemsrc[3] |

| Boiling Point | 353.3 °C at 760 mmHg | Chemical-Suppliers.com[2] |

| Density | 1.6 ± 0.1 g/cm³ | Chemsrc[3] |

| LogP | 3.20 | Chemsrc[3] |

While specific, universally referenced NMR spectra are not available in the aggregated search results, the structural analogue 5,7-dibromo-8-hydroxyquinoline provides insight into expected peak regions. For 5-Bromoquinolin-8-amine, one would anticipate characteristic aromatic proton signals in the δ 7.0-9.0 ppm range in ¹H NMR, with the amine protons appearing as a broader signal. The ¹³C NMR would show distinct signals for the nine carbon atoms of the quinoline ring.

Synthesis and Mechanistic Insights

The synthesis of 5-Bromoquinolin-8-amine can be approached from different precursors. A common and illustrative method involves a multi-step pathway starting from 8-hydroxyquinoline, a readily available starting material. This approach demonstrates several fundamental and chemoselective transformations crucial in organic synthesis.

Caption: Multi-step synthesis of 5-Bromoquinolin-8-amine from 8-hydroxyquinoline.

Detailed Synthesis Protocol

This protocol is a representative synthesis adapted from procedures for related quinoline derivatives[6][7].

Step 1: Synthesis of 5-Amino-8-hydroxyquinoline (Intermediate)

-

Nitrosation: Dissolve 8-hydroxyquinoline (1 equiv.) in aqueous hydrochloric acid at 0°C. Add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) dropwise while maintaining the temperature below 5°C. The formation of the nitroso intermediate is typically indicated by a color change.

-

Causality: The acidic medium generates nitrous acid (HONO) in situ, which acts as the electrophile for the electrophilic aromatic substitution at the electron-rich 5-position of the activated quinoline ring.

-

-

Reduction: To the solution containing the 5-nitroso intermediate, add a solution of sodium dithionite (Na₂S₂O₄) (3-4 equiv.) in water. The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).

-

Causality: Sodium dithionite is a powerful and cost-effective reducing agent capable of converting the nitroso group directly to a primary amine.

-

-

Isolation: Neutralize the reaction mixture to precipitate the 5-amino-8-hydroxyquinoline. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Bromination to 5-Bromo-8-aminoquinoline

-

Reaction Setup: Dissolve 5-amino-8-hydroxyquinoline (1 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.

-

Brominating Agent Addition: Add N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) (1.1 equiv.) dropwise at room temperature in the dark.

-

Causality: The amino and hydroxyl groups are strong activating groups, directing the electrophilic bromine to the ortho and para positions. In this case, the 5-position is targeted. Using a controlled amount of the brominating agent is key to achieving mono-bromination selectively[8].

-

-

Workup and Purification: After the reaction is complete, quench any excess bromine. The organic layer is washed with a sodium bicarbonate solution and dried. The final product, 5-Bromoquinolin-8-amine, is purified by recrystallization or column chromatography.

Applications in Research and Drug Development

The 8-hydroxyquinoline scaffold, from which 5-Bromoquinolin-8-amine is derived, is a well-established "privileged structure" in medicinal chemistry due to its ability to chelate metal ions and interact with various biological targets[6][9]. The introduction of a bromine atom at the 5-position significantly enhances its utility as a chemical building block.

Caption: Role as a building block in palladium-catalyzed cross-coupling reactions.

-

Scaffold for Anticancer Agents: The quinoline core is present in numerous anticancer drugs. The bromine atom on 5-Bromoquinolin-8-amine serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments to build libraries of potential kinase inhibitors or DNA-intercalating agents[9].

-

Precursor for Antimicrobial and Antifungal Compounds: 8-Hydroxyquinoline derivatives exhibit potent antimicrobial activity, often linked to their ability to chelate essential metal ions required by microbes[6][7]. 5-Bromoquinolin-8-amine is a key intermediate for synthesizing novel derivatives with enhanced potency and modified pharmacokinetic properties.

-

Fluorescent Sensors and Materials Science: The quinoline ring is inherently fluorescent. Modifications via the bromo-substituent can be used to tune the electronic properties of the molecule, creating novel fluorescent chemosensors for metal ion detection or building blocks for organic light-emitting diodes (OLEDs)[6][9].

Safety and Handling

5-Bromoquinolin-8-amine must be handled with appropriate care in a laboratory setting. The compound is classified as an irritant and is harmful if ingested or inhaled.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation[5].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[5].

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[5].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[5].

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[5].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[10].

-

References

-

5-Bromoquinolin-8-amine | CAS 53472-18-7 . Chemical-Suppliers.com. [Link]

-

5-Bromoquinolin-8-amine | CAS#:53472-18-7 . Chemsrc. [Link]

-

5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 . PubChem, National Center for Biotechnology Information. [Link]

-

Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . Molecules, 25(18), 4279. [Link]

-

5-BROMOQUINOLIN-8-AMINE | CAS 53472-18-7 . Matrix Fine Chemicals. [Link]

-

5-Bromo-quinolin-8-ylamine . PubChem, National Center for Biotechnology Information. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles . Organic Communications, 9(4), 82-93. [Link]

-

Krishna, V. H., et al. (2018). Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation . Cogent Chemistry, 4(1), 1488661. [Link]

-

Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . ResearchGate. [Link]

Sources

- 1. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromoquinolin-8-amine | CAS 53472-18-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]

- 4. tandfonline.com [tandfonline.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromoquinolin-8-amine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 5-Bromoquinolin-8-amine (CAS 53472-18-7).[1] Intended for researchers, scientists, and drug development professionals, this document outlines the fundamental physicochemical properties, detailed experimental protocols for solubility and stability assessment, and strategies for enhancing these critical parameters. The methodologies described are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory alignment. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for the preclinical and early-phase development of drug candidates incorporating the 8-aminoquinoline scaffold.

Introduction and Physicochemical Profile

5-Bromoquinolin-8-amine is a halogenated derivative of 8-aminoquinoline.[1] The 8-aminoquinoline scaffold is a well-established pharmacophore, most notably recognized in antimalarial drugs like Primaquine.[2] The introduction of a bromine atom at the C5-position can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target engagement. Understanding the solubility and stability of this specific analogue is a critical first step in any drug discovery and development cascade, as these properties fundamentally influence bioavailability, manufacturability, and shelf-life.

While extensive experimental data for 5-Bromoquinolin-8-amine is not widely published, its basic properties can be sourced or predicted based on its structure (C9H7BrN2, Molecular Weight: 223.07 g/mol ).[1][3][4] The presence of the basic amino group suggests that its aqueous solubility will be highly dependent on pH.[5][6] As a crystalline solid, its solubility will also be governed by its lattice energy.[5][7]

Table 1: Key Physicochemical Properties of 5-Bromoquinolin-8-amine

| Property | Value / Prediction | Source / Comment |

| CAS Number | 53472-18-7 | [1] |

| Molecular Formula | C9H7BrN2 | [1][3][4] |

| Molecular Weight | 223.07 g/mol | [1][4] |

| Appearance | Crystalline Powder/Solid | [5][7] |

| Melting Point | 109-110 °C | [3] |

| Predicted LogP | 3.20 | [3] |

| Predicted pKa | ~3.99 (for the quinoline nitrogen) | Based on 8-aminoquinoline.[8] The amine pKa is also critical. |

The predicted LogP of 3.20 suggests the compound is lipophilic and will likely exhibit low intrinsic aqueous solubility.[3] The basicity of the aminoquinoline core is a key feature; protonation of the nitrogen atoms at acidic pH is expected to significantly enhance solubility.[5]

Aqueous Solubility Determination

The definitive method for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a given solvent.[9][10] This method is considered the "gold standard" and is essential for establishing a baseline understanding of the compound's intrinsic properties.[9]

Workflow for Solubility Assessment

The process involves generating a saturated solution and quantifying the dissolved solute, typically via HPLC-UV.

Caption: Experimental workflow for thermodynamic solubility determination.

Protocol 2.1: Equilibrium Solubility by Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of 5-Bromoquinolin-8-amine in various aqueous buffers.

Materials:

-

5-Bromoquinolin-8-amine (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HCl and NaOH buffers (e.g., pH 2.0, pH 9.0)

-

HPLC-grade acetonitrile (ACN) and water

-

Validated HPLC-UV system

Methodology:

-

Preparation: Add an excess amount of solid 5-Bromoquinolin-8-amine (e.g., 2-5 mg) to triplicate vials for each buffer system (e.g., 1 mL of buffer).[9] The excess is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium (typically 24-72 hours).[10][11]

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[11]

-

Sample Collection: Carefully remove an aliquot of the clear supernatant.

-

Quantification:

-

Prepare a calibration curve using a stock solution of 5-Bromoquinolin-8-amine in a suitable organic solvent (like DMSO or ACN).[12]

-

Dilute the supernatant samples with mobile phase to fall within the linear range of the calibration curve.

-

Analyze the diluted samples using a validated stability-indicating HPLC-UV method.[13]

-

-

Data Analysis: Calculate the concentration in the original supernatant to determine the solubility in mg/mL or µM. The pH of the saturated solution should be measured and reported.[9]

Stability Assessment and Forced Degradation

Stability testing is mandated by regulatory bodies to understand how a drug substance changes over time under the influence of temperature, humidity, and light.[14][15] Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[15][16] This information is fundamental for developing stable formulations and establishing a validated, stability-indicating analytical method.[15][17]

The structure of 5-Bromoquinolin-8-amine suggests potential liabilities:

-

Hydrolysis: The quinoline ring system can be susceptible to hydrolysis under strong acidic or basic conditions.

-

Oxidation: The electron-rich aromatic amine is a potential site for oxidation.[18]

-

Photodegradation: Aromatic systems, particularly quinolines, are often sensitive to light.[18]

-

Thermal Degradation: The C-Br bond can be susceptible to cleavage at elevated temperatures.[19]

Workflow for Forced Degradation Studies

This workflow, guided by ICH Q1A(R2) and Q1B, ensures a systematic evaluation of the compound's intrinsic stability.[14][20][21][22]

Caption: Workflow for a comprehensive forced degradation study.

Protocol 3.1: Forced Degradation Study

Objective: To identify the degradation pathways of 5-Bromoquinolin-8-amine and support the development of a stability-indicating analytical method.

Methodology:

-

Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent mixture (e.g., 50:50 ACN:Water).[23]

-

Stress Conditions: Expose the compound to the following conditions, aiming for 5-20% degradation.[23] Samples should be taken at various time points (e.g., 0, 4, 8, 24, 48 hours).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an appropriate temperature (e.g., 60°C).[23] Neutralize samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.[23] Neutralize samples before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature.[23]

-

Thermal Degradation: Store the stock solution and a sample of the solid powder in an oven at an elevated temperature (e.g., 80°C).[23]

-

Photostability: Expose the solution and solid powder to a light source according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[21][24][25][26] A control sample should be wrapped in aluminum foil.

-

-

Analysis:

-

Analyze all stressed samples, along with a non-degraded control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector.

-

The method is considered "stability-indicating" if it can separate the parent peak from all degradation products and excipients.[23] Peak purity analysis should be performed to confirm specificity.

-

Calculate the percentage of degradation and assess the mass balance.

-

For significant degradants, use LC-MS to obtain mass information for structural elucidation.

-

Table 2: Sample Data Template for Forced Degradation Study

| Stress Condition | Time (h) | % Assay of Parent Compound | % Area of Major Degradant 1 (RT) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 | 85.2 | 12.1 (4.5 min) | 97.3 |

| 0.1 M NaOH, 60°C | 24 | 98.1 | Not Detected | 99.5 |

| 3% H2O2, RT | 8 | 79.5 | 8.2 (5.1 min), 7.5 (6.2 min) | 95.2 |

| Photolytic (ICH) | - | 91.3 | 6.8 (7.1 min) | 98.1 |

Strategies for Enhancing Solubility and Stability

For compounds with challenging properties, various formulation strategies can be employed.

Solubility Enhancement

-

pH Adjustment/Salt Formation: For basic compounds like 5-Bromoquinolin-8-amine, the most effective strategy is often pH adjustment to form a more soluble salt.[6][27] Formulating in an acidic buffer can dramatically increase aqueous solubility.

-

Co-solvents: The use of water-miscible organic solvents (co-solvents) like polyethylene glycol (PEG), propylene glycol (PG), or ethanol can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous medium.[6][27][28]

-

Complexation: Cyclodextrins can encapsulate the lipophilic quinoline ring within their hydrophobic cavity, increasing the apparent water solubility of the compound.[6]

-

Solid Dispersions: Creating an amorphous solid dispersion of the drug in a hydrophilic polymer matrix can improve dissolution rates and solubility by overcoming the crystal lattice energy.[29][30]

Stability Enhancement

-

pH Control: Formulating the compound in a buffer system where it exhibits maximum stability (determined from forced degradation studies) is crucial.

-

Excipient Selection: Avoid excipients that may react with the compound. For example, if the compound is prone to oxidation, the inclusion of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) may be necessary.

-

Packaging: For photolabile compounds, light-protective packaging such as amber vials or blister packs is essential, as mandated by ICH Q1B.[24][25]

-

Storage Conditions: Storing the compound under controlled temperature and humidity, and potentially under an inert atmosphere, can prevent thermal and oxidative degradation.[31]

Conclusion

A thorough characterization of the solubility and stability of 5-Bromoquinolin-8-amine is a non-negotiable prerequisite for its advancement as a potential drug candidate. This guide provides the strategic framework and detailed protocols necessary to generate this critical data package. By systematically applying the principles of the shake-flask method for solubility and ICH-guided forced degradation studies for stability, researchers can build a robust understanding of the molecule's intrinsic properties. This knowledge directly informs the development of a validated, stability-indicating analytical method and guides the rational design of formulations with optimal biopharmaceutical performance and shelf-life.

References

- BenchChem. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions. Technical Support Center.

- Chemical-Suppliers. (n.d.). 5-Bromoquinolin-8-amine | CAS 53472-18-7.

- Solubility of Things. (n.d.). 8-Aminoquinoline.

- YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).

- ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.

- ICH. (n.d.). Quality Guidelines.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

- Chemsrc. (2025, August 21). 5-Bromoquinolin-8-amine | CAS#:53472-18-7.

- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.

- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.

- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

- Slideshare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- Slideshare. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx.

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- ResearchGate. (n.d.). ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (n.d.). Selected electroanalytical methods used for the detection of quinoline-based compounds.

- Chem-Impex. (n.d.). 8-Aminoquinoline.

- Analytical Letters. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- PubMed. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography.

- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine.

- ChemicalBook. (n.d.). 8-Aminoquinoline CAS#: 578-66-5.

- Pharmacy 180. (n.d.). 8-Amino quinolines.

- Benchchem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.

- Benchchem. (n.d.). Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions.

- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.

- IOP Publishing. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.

- Benchchem. (n.d.). Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays.

- Benchchem. (n.d.). Stability of Bromo-Organic Compounds in Reactions. Technical Support Center.

- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.

- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.

- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- PubChem. (n.d.). 8-Hydroxyquinoline.

- Sigma-Aldrich. (n.d.). 5-Bromoquinolin-8-amine.

- Benchchem. (n.d.). enhancing the stability of "tribromo-8,16-Pyranthrenedione" under atmospheric conditions.

- Chem-Impex. (n.d.). 5-Bromoquinoline.

- PubMed. (2013, December 15). Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis.

- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.

- Houston Methodist Scholars. (1976). The metabolism of brominated aromatic compounds.

Sources

- 1. 5-Bromoquinolin-8-amine | CAS 53472-18-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. pharmacy180.com [pharmacy180.com]

- 3. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]

- 4. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 8-Aminoquinoline CAS#: 578-66-5 [m.chemicalbook.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 23. benchchem.com [benchchem.com]

- 24. youtube.com [youtube.com]

- 25. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 26. ema.europa.eu [ema.europa.eu]

- 27. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 28. globalresearchonline.net [globalresearchonline.net]

- 29. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ijpsjournal.com [ijpsjournal.com]

- 31. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of 5-Bromo-8-Aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of 5-bromo-8-aminoquinoline. Emerging from the rich history of 8-aminoquinoline antimalarial research, this halogenated derivative has carved its own niche as a valuable synthetic intermediate in medicinal chemistry. This document delves into the historical context of its development, details modern synthetic protocols, provides key analytical data for its characterization, and explores its applications in the synthesis of more complex molecules. By synthesizing historical accounts with contemporary experimental insights, this guide serves as an essential resource for researchers and professionals working with quinoline-based compounds in drug discovery and development.

Introduction: A Legacy of Antimalarial Research